![molecular formula C12H19N3O B6283621 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane CAS No. 1375235-39-4](/img/no-structure.png)
1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane” is a chemical compound with the molecular formula C12H19N3O. It has a molecular weight of 221.30 .
Molecular Structure Analysis
The compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a spiro[2.5]octane group, which is a bicyclic structure of eight atoms including one quaternary carbon atom .Mechanism of Action
Target of Action
The primary targets of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2Oxadiazoles, a key component of this compound, are known to have a wide range of applications and have been successfully utilized as an essential part of the pharmacophore . They have been used in medicinal applications such as anticancer, vasodilator, anticonvulsant, antidiabetic, and other applications .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms depending on their structure and the nature of the target . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
Oxadiazoles and their derivatives have been found to influence a variety of biochemical pathways depending on their structure and target .
Result of Action
Oxadiazoles and their derivatives have been associated with a variety of biological effects, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane' involves the synthesis of the oxadiazole ring followed by the spirocyclic ring formation. The final step involves the introduction of the azaspiro ring.", "Starting Materials": [ "2-amino-2-methylpropan-1-ol", "2-bromo-2-methylpropane", "Hydrazine hydrate", "Acetic anhydride", "Sodium azide", "1,3-propanediol", "Sodium hydride", "2-chloroethylamine hydrochloride", "Triethylamine", "4-methylbenzenesulfonic acid", "Sodium nitrite", "Copper(I) bromide", "Sodium carbonate", "1,3-dibromopropane", "Sodium azide", "Sodium methoxide", "6-bromohexan-1-ol", "Sodium borohydride", "Sodium hydroxide", "1,2-dibromoethane", "1,3-diaminopropane", "Sodium cyanoborohydride", "Sodium azide", "Sodium methoxide", "6-azaspiro[2.5]octane" ], "Reaction": [ "Synthesis of 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid: React 2-amino-2-methylpropan-1-ol with acetic anhydride to form N-acetyl-2-amino-2-methylpropan-1-ol. React the resulting compound with sodium azide to form N-azido-2-amino-2-methylpropan-1-ol. React the resulting compound with 1,3-propanediol to form 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid.", "Synthesis of 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid methyl ester: React 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride to form 5-(propan-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride. React the resulting compound with methanol to form 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid methyl ester.", "Synthesis of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-bromohexane: React 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid methyl ester with sodium hydride to form the corresponding carbanion. React the resulting carbanion with 6-bromohexan-1-ol to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-bromohexane.", "Synthesis of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane: React 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-bromohexane with sodium azide to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azidohexane. React the resulting compound with sodium methoxide to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-methoxyhexane. React the resulting compound with 6-azaspiro[2.5]octane in the presence of copper(I) bromide and triethylamine to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane." ] } | |
CAS RN |
1375235-39-4 |
Product Name |
1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane |
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.